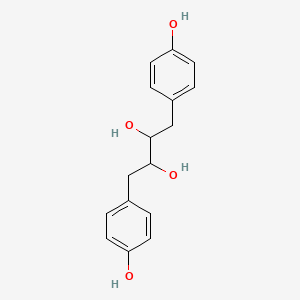
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Pyridine, formaldehyde, and a secondary amine
Reaction Conditions: Optimized temperature and pressure settings
Purification: Techniques such as distillation or crystallization to obtain a pure product
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: N-oxides
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Receptor Binding: Interacting with receptors to modulate signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinemethanamine: A simpler analog without the trimethyl substitution.
N,N-Dimethyl-2-pyridinemethanamine: A related compound with different substitution patterns.
Uniqueness
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
144902-12-5 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.225 |
IUPAC-Name |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
Synonyme |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



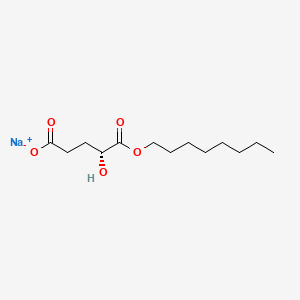
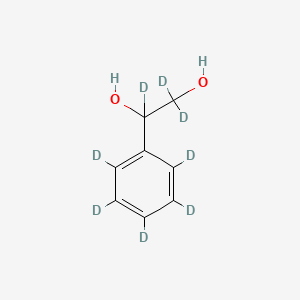
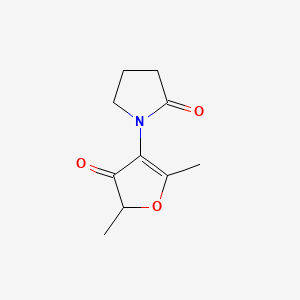
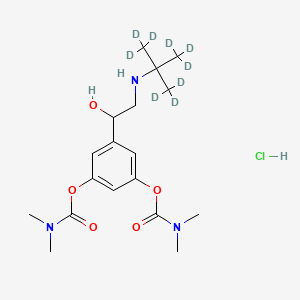
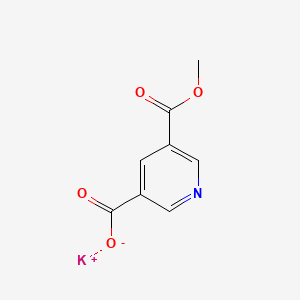
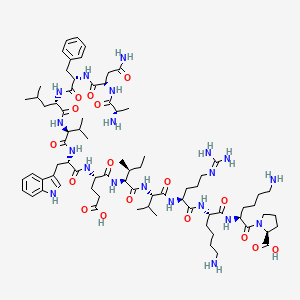
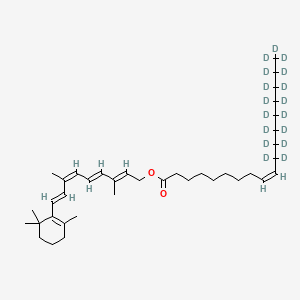
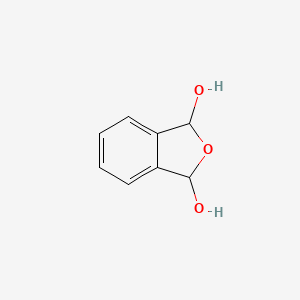
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
